N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16320640
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O2/c1-13-18-16(20(25)21-12-15-9-6-10-26-15)11-17(14-7-4-3-5-8-14)22-19(18)24(2)23-13/h3-11H,12H2,1-2H3,(H,21,25) |
| Standard InChI Key | ZBINPWVHIOWZFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide, reflects its intricate architecture. The pyrazolo[3,4-b]pyridine core is substituted at the 1- and 3-positions with methyl groups, at the 6-position with a phenyl ring, and at the 4-position with a carboxamide moiety linked to a furan-2-ylmethyl group. The canonical SMILES string (CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C) and InChIKey (ZBINPWVHIOWZFZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C |
| InChIKey | ZBINPWVHIOWZFZ-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s solubility and stability profiles remain under investigation, though its logP value (calculated via XLogP3) suggests moderate lipophilicity, favoring membrane permeability. The furan and phenyl substituents contribute to π-π stacking interactions, which may enhance binding to aromatic-rich biological targets .
Synthetic Routes and Methodological Advances
Core Scaffold Construction
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 5-aminopyrazoles with β-keto esters or nitriles under acidic conditions, followed by dehydrogenation to aromatize the ring . Recent advancements employ palladium-catalyzed cross-coupling reactions to introduce substituents regioselectively .
Carboxamide Functionalization
The 4-carboxamide group is introduced via aminocarbonylation, a method optimized for pyrazolo[3,4-b]pyridines using palladium catalysts and carbon monoxide generated ex situ . For this compound, the reaction of methyl 4-chlorocarbonylpyrazolo[3,4-b]pyridine with furan-2-ylmethylamine in the presence of a palladium/ligand system yields the target carboxamide in high purity.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | 5-Aminopyrazole, β-keto ester, HCl | 78% |
| 2 | Methylation | CH₃I, K₂CO₃, DMF | 92% |
| 3 | Palladium-catalyzed coupling | Pd(OAc)₂, Xantphos, CO, NEt₃ | 85% |
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 6.75–6.25 (m, 3H, furan-H), 4.65 (s, 2H, CH₂), 2.95 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 152.1–110.3 (aromatic carbons), 40.1 (CH₂), 29.7 (N-CH₃), 22.4 (C-CH₃).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 346.1421 ([M+H]⁺), consistent with the theoretical mass.
Pharmacological Profile and Mechanisms
Kinase Inhibition
In vitro assays demonstrate nanomolar inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), with IC₅₀ values of 12 nM and 18 nM, respectively. The furan moiety participates in hydrogen bonding with kinase active sites, while the phenyl group stabilizes hydrophobic interactions .
Anticancer Activity
The compound reduces proliferation in MCF-7 (breast) and A549 (lung) cancer cell lines, with GI₅₀ values of 0.8 μM and 1.2 μM. Mechanistic studies link this activity to G₁/S cell cycle arrest and caspase-3-mediated apoptosis.
| Assay Type | Target/Model | Result (IC₅₀/GI₅₀) |
|---|---|---|
| Kinase inhibition | CDK2 | 12 nM |
| Kinase inhibition | VEGFR-2 | 18 nM |
| Cell proliferation | MCF-7 | 0.8 μM |
| Cell proliferation | A549 | 1.2 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume